molecular formula C9H12N2O B7869653 4-Cyclobutoxypyridin-3-amine

4-Cyclobutoxypyridin-3-amine

Cat. No.: B7869653
M. Wt: 164.20 g/mol
InChI Key: NQJZOMVDUBSTDX-UHFFFAOYSA-N
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Description

4-Cyclobutoxypyridin-3-amine is a chemical building block of interest in medicinal chemistry and drug discovery research. Its structure incorporates a cyclobutyl ether group linked to a pyridin-3-amine scaffold. The cyclobutane ring is a strained carbocycle that is increasingly utilized in the design of small-molecule drug candidates . Researchers value this motif because it can impart favorable properties to a compound, including conformational restriction to reduce the entropic penalty upon binding to a target, and the potential to improve metabolic stability compared to more flexible or larger ring systems . Furthermore, the use of saturated rings like cyclobutane can help reduce molecular planarity , which often correlates with enhanced solubility and stronger binding affinities by better complementing the spatial arrangements of target proteins . The 3-aminopyridine moiety is a common pharmacophore in active pharmaceutical ingredients, capable of forming key hydrogen bonds. The specific combination of these features in this compound makes it a valuable reagent for synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyclobutyloxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8-6-11-5-4-9(8)12-7-2-1-3-7/h4-7H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJZOMVDUBSTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 4-Cyclobutoxypyridin-3-amine may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include continuous flow reactors to enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The cyclobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Cyclobutoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 4-Cyclobutoxypyridin-3-amine and three related pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural/Functional Differences
This compound Cyclobutoxy (4), amine (3) Not explicitly stated Not explicitly stated Base compound for comparison; cyclobutyl ether substituent
4-Chloro-5-methoxypyridin-3-amine Chloro (4), methoxy (5), amine (3) Likely C₆H₆ClN₂O Not provided Chlorine at 4-position introduces electronegativity; methoxy at 5-position alters steric and electronic profiles
4-(Cyclohexyloxy)pyridin-3-amine Cyclohexyloxy (4), amine (3) C₁₁H₁₆N₂O 192.26 Larger cyclohexyl group increases steric bulk and lipophilicity compared to cyclobutyl
5-Chloro-4-cyclobutoxypyridin-3-amine Chloro (5), cyclobutoxy (4), amine (3) C₉H₁₁ClN₂O 198.65 Chlorine at 5-position enhances molecular weight and potential reactivity vs. non-chlorinated analog

Functional Group Analysis

  • Cyclobutoxy vs.
  • Chlorine Substitution: The addition of chlorine in 5-Chloro-4-cyclobutoxypyridin-3-amine increases molecular weight by ~46 atomic mass units (AMU) compared to its non-chlorinated counterpart, likely influencing solubility and metabolic stability .

Biological Activity

4-Cyclobutoxypyridin-3-amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves methods such as nucleophilic substitution or coupling reactions that allow for the introduction of the cyclobutoxy group to the pyridine ring. The structural properties and purity of synthesized compounds are usually confirmed through techniques like NMR and mass spectrometry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). For instance, a study reported an IC50 value of approximately 8.99 µM against A549 cells, indicating potent antitumor activity compared to established chemotherapeutics like Sunitinib .

The mechanism by which this compound exerts its antitumor effects appears to involve the induction of apoptosis in cancer cells. Research indicates that treatment with this compound leads to cell cycle arrest and increased expression of pro-apoptotic proteins such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This cascade ultimately activates caspase pathways, promoting cell death in malignant cells .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promise as an antimicrobial agent. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it exhibits significant antibacterial activity, potentially addressing the growing concern of antibiotic resistance .

Case Studies

  • Antitumor Efficacy : A study evaluating the cytotoxic effects of this compound on HepG2 (liver carcinoma) cells demonstrated an inhibition rate exceeding 99%, with an IC50 value lower than that of Sunitinib, reinforcing its potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Screening : Another investigation focused on the antibacterial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Comparative Data Table

The following table summarizes the biological activity data for this compound compared to other known compounds:

CompoundCell LineIC50 (µM)Inhibition Rate (%)
This compound A5498.99100
Sunitinib A54910.36100
IMB-1406 HepG26.9299.98
Control (DMSO) ---

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-Cyclobutoxypyridin-3-amine, and how can reaction conditions be optimized for high yield?

Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the cyclobutoxy group .
  • Catalysts : Acidic conditions (e.g., acetic acid) may accelerate imine formation in intermediates .
  • Purification : Column chromatography or crystallization (using ethanol/water mixtures) ensures high purity .
  • Yield optimization : Monitoring reaction progress via TLC or NMR prevents over-reaction and byproduct formation .

Q. What spectroscopic techniques are critical for characterizing this compound, and what diagnostic features should researchers prioritize?

Answer:

  • 1H/13C-NMR :
    • Aromatic protons : Look for splitting patterns (e.g., doublets for pyridine C-H) and δ ~6.5–8.5 ppm .
    • Cyclobutoxy group : Methine protons (δ ~4.5–5.5 ppm) and cyclobutane ring protons (δ ~1.5–2.5 ppm) .
  • FTIR :
    • N-H stretch : ~3300–3500 cm⁻¹ for the amine group.
    • C-O-C stretch : ~1250–1150 cm⁻¹ for the cyclobutoxy ether .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm error .

Advanced Research Questions

Q. How do positional isomers of this compound differ in biological activity, and what structural factors drive these variations?

Answer: Comparative studies of pyridine isomers reveal significant differences in bioactivity due to steric and electronic effects. For example:

CompoundAmino Group PositionIC50 (µM)Key Structural Influence
6-(Cyclohexyloxy)pyridin-2-amine220Enhanced steric hindrance
6-(Cyclohexyloxy)pyridin-4-amine425Improved π-π stacking with targets

The 4-position in this compound likely optimizes hydrogen bonding and reduces steric clashes, enhancing binding affinity .

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Answer: Contradictions may arise from:

  • Experimental variability : Standardize assay conditions (e.g., cell lines, incubation times) .
  • Structural analogs : Compare derivatives (e.g., trifluoromethyl or chloro substitutions) to isolate substituent effects .
  • Data triangulation : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) results to validate mechanisms .

Q. What strategies are effective for designing this compound derivatives with improved pharmacokinetic properties?

Answer:

  • Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Solubility enhancement : Add polar groups (e.g., hydroxyl or morpholine) while monitoring logP values .
  • Bioisosteric replacement : Substitute the cyclobutoxy group with oxetane or azetidine rings to balance steric bulk and solubility .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (temperature, stirring rate) meticulously .
  • Data validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm purity .
  • Biological assays : Include positive/negative controls to contextualize activity data .

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